molecular formula C9H17N3 B1461663 methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine CAS No. 1158052-79-9

methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No. B1461663
CAS RN: 1158052-79-9
M. Wt: 167.25 g/mol
InChI Key: ZQGCZMKSHLRIKL-UHFFFAOYSA-N
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Description

Methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine, also known as 3-methylpyrazole-4-methanamine, is an organic compound belonging to the class of amines. It is a colourless, crystalline solid that is insoluble in water.

Scientific Research Applications

Synthesis and Characterization

Pyrazole derivatives, including compounds structurally related to "methyl({[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine," have been synthesized and characterized to understand their structural and chemical properties. For instance, Titi et al. (2020) explored the synthesis, characterization, and X-ray crystal study of pyrazole derivatives to identify their antitumor, antifungal, and antibacterial pharmacophore sites. Their research emphasizes the importance of these compounds in developing pharmaceuticals and highlights their biological activity against breast cancer and microbes (Titi et al., 2020).

Chemical Properties and Reactivity

The chemical properties and reactivity of pyrazole derivatives have been a subject of study to evaluate their potential applications in various fields. The work by Shin et al. (2016) on the synthesis, structure, and methyl methacrylate polymerization of cobalt(II), zinc(II), and cadmium(II) complexes with pyrazole-based ligands illustrates the utility of these compounds in catalysis and materials science. Their findings demonstrate how these complexes can polymerize methyl methacrylate, yielding polymers with higher molecular weights and narrower polydispersity indices (Shin et al., 2016).

Biological Activities

The biological activities of pyrazole derivatives, such as their antimicrobial and anticorrosive properties, have been extensively explored. Kodadi et al. (2007) reported on the synthesis of tridentate bipyrazolic compounds and their cytotoxic activity against tumor cell lines, highlighting the potential of these compounds in cancer research (Kodadi et al., 2007). Additionally, Chetouani et al. (2005) investigated the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, demonstrating their potential as corrosion inhibitors (Chetouani et al., 2005).

properties

IUPAC Name

N-methyl-1-(1-methyl-3-propan-2-ylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N3/c1-7(2)9-8(5-10-3)6-12(4)11-9/h6-7,10H,5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGCZMKSHLRIKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C=C1CNC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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